molecular formula C12H24N2O2 B12977429 tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate

tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate

Cat. No.: B12977429
M. Wt: 228.33 g/mol
InChI Key: NYPPQRSVUJQKTO-UWVGGRQHSA-N
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Description

tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexyl ring with an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the carbamate group . The reaction conditions often include the use of a solvent such as methylene chloride or chloroform, and the reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted cyclohexyl carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality . This makes it valuable in the synthesis of peptides and other biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and other therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for incorporation into various industrial processes .

Mechanism of Action

The mechanism by which tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The specific pathways involved depend on the context in which the compound is used, such as in drug design or material synthesis .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protecting group properties.

    Cyclohexyl carbamate: Lacks the tert-butyl group but shares the cyclohexyl and carbamate moieties.

    tert-Butyl ((1R,2R)-2-(aminomethyl)cyclohexyl)carbamate: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of both the tert-butyl and aminomethyl groups. This combination of features provides distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m0/s1

InChI Key

NYPPQRSVUJQKTO-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1CN

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CN

Origin of Product

United States

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